4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative characterized by a 2-chloro-4-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₆H₁₃ClFO₃, with a molecular weight of 307.73 g/mol. The compound’s structure combines halogenated and alkoxy substituents, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(18)8-14(12)17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMSQKCINBGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196793 | |
| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588713-64-8 | |
| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588713-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde with key structural analogues:
Physicochemical Properties
- Stability : The ethoxy group at the 3-position may reduce metabolic degradation compared to methoxy or hydroxy groups, as seen in ’s 3-methoxy analogue .
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde, with the chemical formula C16H14ClFO3 and CAS number 346611-56-1, is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a chloro-fluorobenzyl group attached to an ethoxy-substituted benzaldehyde. Its molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClFO3 |
| Molecular Weight | 304.73 g/mol |
| CAS Number | 346611-56-1 |
| Solubility | Soluble in organic solvents |
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dihydrochalcone Derivatives | Staphylococcus aureus | 50 µg/mL |
| S-triazine Derivatives | Escherichia coli | 100 µg/mL |
| Cinnamic Acid Derivatives | Candida albicans | 200 µg/mL |
Neuroprotective Effects
In addition to its potential antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of structurally similar compounds. A study involving a compound related to this compound demonstrated its ability to modulate neurotransmitter levels and reduce oxidative stress in a zebrafish model of epilepsy. This suggests that the compound may have applications in treating neurological disorders.
Case Study: Neuroprotective Mechanism
In a study evaluating the neuroprotective effects of GM-90432 (a related compound), it was found that it significantly improved behaviors in a pentylenetetrazole-induced seizure model by:
- Upregulating Neurotransmitters : Increased levels of serotonin and progesterone were observed.
- Reducing Oxidative Stress : The compound scavenged reactive oxygen species effectively.
- Improving Survival Rates : Enhanced survival was noted in treated zebrafish compared to controls.
Q & A
Basic: What are the standard synthetic routes for preparing 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. For example, analogous methods describe stirring at 5–10°C followed by neutralization and recrystallization from solvents like 1,4-dioxane or DMF to achieve high purity (>85% yield) .
Basic: How is the purity and structural integrity of this compound confirmed experimentally?
Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on:
- Elemental analysis (C, H, N percentages matching calculated values) .
- NMR spectroscopy : The aldehyde proton (δ ~10.2 ppm in -NMR) and aromatic protons (δ 6.8–8.0 ppm) are key markers. -NMR resolves the aldehyde carbon (~190 ppm) and ether linkages .
- Melting point determination : Reported ranges (e.g., 46–49°C for analogs) should align with literature .
Advanced: How can regioselectivity challenges during benzylation of the phenolic oxygen be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. Protecting the aldehyde group (e.g., as an acetal) prior to benzylation prevents undesired side reactions. Alternatively, using bulky bases like NaH in THF can enhance selectivity for the phenolic oxygen over competing nucleophilic sites. Crystal structure data (e.g., C–O–C bond angles of ~117°) from related compounds suggest steric hindrance from the ethoxy group directs substitution to the para position .
Advanced: What analytical strategies resolve discrepancies in reported melting points or spectral data?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Cross-validate data using:
- Differential scanning calorimetry (DSC) to identify polymorph transitions.
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for benzaldehyde derivatives in crystallography studies .
- Comparative HPLC with reference standards from multiple suppliers to rule out batch variability .
Advanced: How does this compound serve as a building block in medicinal chemistry?
Answer:
The aldehyde group enables reductive amination with amines to form Schiff bases, which are intermediates for bioactive molecules. For example, analogs of this compound have been used to synthesize quinoline hybrids targeting amyloid-beta disaggregation in Alzheimer’s research . The chloro and fluoro substituents enhance metabolic stability and binding affinity in drug candidates .
Basic: What solvents and conditions are optimal for recrystallization to achieve high purity?
Answer:
Recrystallization from 1,4-dioxane or DMF at room temperature yields well-formed crystals. Slow evaporation minimizes inclusion of solvent molecules, as shown in single-crystal studies with 85% recovery . For heat-sensitive derivatives, ice-cold water or ethanol/water mixtures are preferred .
Advanced: How can competing by-products during synthesis be identified and mitigated?
Answer:
By-products often arise from over-alkylation or oxidation. Use LC-MS to detect impurities with mass shifts corresponding to di-substituted or oxidized species. Adjust reaction stoichiometry (limiting benzyl halide to 1.1 equivalents) and employ inert atmospheres (N₂/Ar) to suppress oxidation of the aldehyde group .
Advanced: What role do substituents (chloro, fluoro, ethoxy) play in the compound’s reactivity?
Answer:
- Chloro and fluoro groups : Electron-withdrawing effects activate the benzaldehyde for nucleophilic attack while improving lipophilicity.
- Ethoxy group : Steric hindrance at the 3-position directs electrophilic substitution to the 4-position. Computational modeling (e.g., DFT) of charge distribution supports this selectivity, though experimental validation via X-ray crystallography is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
